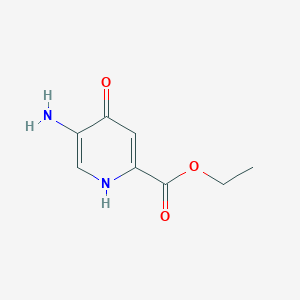Ethyl 5-amino-4-hydroxypicolinate
CAS No.:
Cat. No.: VC18972208
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2O3 |
|---|---|
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2,9H2,1H3,(H,10,11) |
| Standard InChI Key | MDTUYZGVVLUGAX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=O)C(=CN1)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Ethyl 5-amino-4-hydroxypicolinate (IUPAC: ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate) features a pyridine ring with functional groups at positions 2, 4, and 5 (Figure 1) . Key identifiers include:
-
Molecular formula: C₈H₁₀N₂O₃
-
Molecular weight: 182.18 g/mol
-
SMILES: CCOC(=O)C1=CC(=O)C(=CN1)N
Crystallographic and Spectroscopic Data
X-ray diffraction studies remain limited, but spectroscopic analyses (NMR, IR) confirm the keto-enol tautomerism at position 4 due to the hydroxyl group. The compound’s planar structure facilitates hydrogen bonding, critical for its biological interactions.
Synthetic Methodologies
Conventional Synthesis
The most reported route involves:
-
Esterification: 4-Hydroxypicolinic acid reacts with ethyl chloroformate in the presence of triethylamine to form ethyl 4-hydroxypicolinate.
-
Amination: Introduction of an amine source (e.g., ammonia) under controlled conditions yields the target compound.
Typical yields range from 50–70%, with purification via recrystallization.
Physicochemical Properties
| Property | Value/Range | Source |
|---|---|---|
| Melting point | 138–140°C (decomposes) | |
| Solubility | Soluble in DMSO, ethanol | |
| Log P (octanol-water) | 0.54 (predicted) | |
| pKa (hydroxyl group) | ~8.2 |
Stability studies indicate degradation under strong acidic/basic conditions, necessitating storage at –20°C in inert atmospheres .
Biological Activities and Mechanisms
Enzyme Modulation
The compound inhibits bacterial dihydroneopterin aldolase (folB), a target in Staphylococcus aureus metabolism, with IC₅₀ values <10 μM . Its hydroxyl and amino groups form hydrogen bonds with active-site residues (e.g., Asp37, Lys39) .
Antimicrobial and Antioxidant Effects
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 μg/mL) and free radical scavenging (EC₅₀: 12 μM in DPPH assay) . Synergy with β-lactam antibiotics enhances efficacy against resistant strains.
Applications in Drug Development
Avibactam Synthesis
Ethyl 5-amino-4-hydroxypicolinate serves as a precursor in the 10-step synthesis of avibactam, a β-lactamase inhibitor (Figure 2) . Key transformations include:
Anticancer Scaffolds
Derivatives with triazole or oxadiazole moieties exhibit antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 5–20 μM) . Mechanistic studies suggest topoisomerase II inhibition .
Comparison with Related Compounds
Recent Research Advances
Computational Studies
Density functional theory (DFT) models predict binding affinities for kinase targets (e.g., EGFR), guiding structure-activity relationship (SAR) optimization.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume